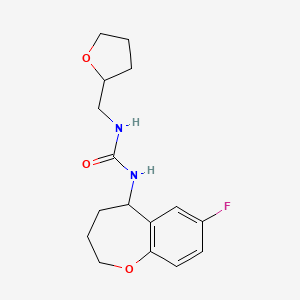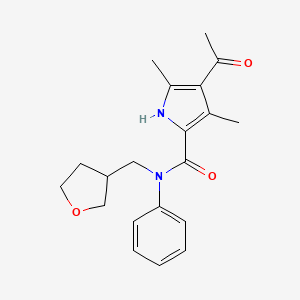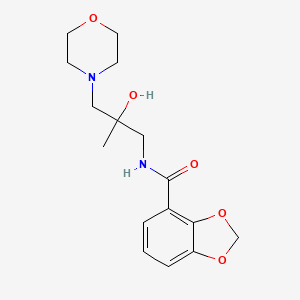
Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the triazole family and is known for its unique chemical properties that make it an attractive candidate for various scientific applications. In
Scientific Research Applications
Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent antifungal, antibacterial, and antitumor activities, making it a promising candidate for the development of new drugs. Additionally, this compound has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of fungi, bacteria, and cancer cells. Additionally, this compound has been shown to have neuroprotective effects, which may be attributed to its ability to modulate certain signaling pathways in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. Additionally, this compound has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Furthermore, it has been shown to have neuroprotective effects, which may be attributed to its ability to modulate certain signaling pathways in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate is its potent antifungal, antibacterial, and antitumor activities. This makes it an attractive candidate for various scientific applications, including drug discovery and development. Additionally, this compound has been shown to have neuroprotective effects, which may be useful in the treatment of neurological disorders. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications. Furthermore, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Future Directions
There are several future directions for the study of Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate. One direction is to further investigate its potential applications in drug discovery and development. Specifically, more research is needed to determine its efficacy and safety in animal models and clinical trials. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Another direction is to explore its potential applications in the treatment of neurological disorders. This may involve further investigation into its neuroprotective effects and its ability to modulate certain signaling pathways in the brain. Overall, the study of this compound is an exciting area of research that has the potential to lead to the development of new drugs and therapies for a variety of diseases.
Synthesis Methods
The synthesis of Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate involves the reaction of 3-methyl-4-(1,2,4-triazol-1-yl)benzoic acid with cyclobutanecarboxylic acid chloride. This reaction produces the desired compound in good yields and with high purity. The synthesis method has been optimized to produce large quantities of this compound, making it readily available for scientific research.
properties
IUPAC Name |
cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-7-11(14(18)19-12-3-2-4-12)5-6-13(10)17-9-15-8-16-17/h5-9,12H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYQKRXSUWMREO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC2CCC2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(cyclopropylamino)-6-fluorophenyl]-2-(3-nitropyrazol-1-yl)acetamide](/img/structure/B7681767.png)
![1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole](/img/structure/B7681769.png)

![N-[1-(2-methoxyethyl)-6-oxopyridin-3-yl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7681778.png)
![2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide](/img/structure/B7681795.png)
![N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(2-oxopropylsulfanyl)acetamide](/img/structure/B7681804.png)
![2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide](/img/structure/B7681824.png)
![N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide](/img/structure/B7681826.png)


![N-[ethyl-[(3-fluorophenyl)methyl]sulfamoyl]-N-methylethanamine](/img/structure/B7681846.png)

![1-[1-(3,5-Dimethylphenyl)propan-2-yl]-3-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]urea](/img/structure/B7681862.png)
![1-[2-(Hydroxymethyl)-2-methylcyclopentyl]-3-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7681871.png)